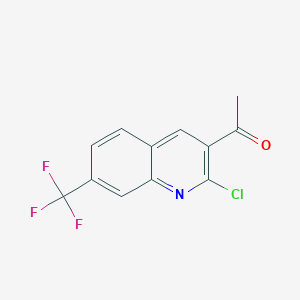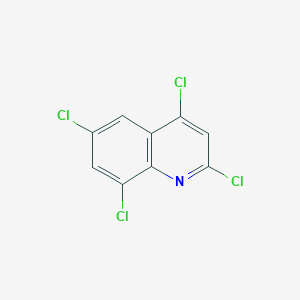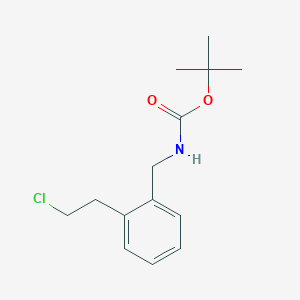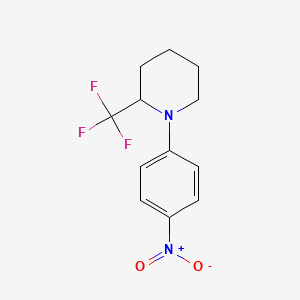
1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine is a chemical compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine typically involves the introduction of the nitrophenyl and trifluoromethyl groups onto a piperidine ring. One common method includes the reaction of 4-nitrobenzaldehyde with trifluoromethylated piperidine under specific conditions to yield the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions: 1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(4-aminophenyl)-2-(trifluoromethyl)piperidine.
科学的研究の応用
1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1-(4-Nitrophenyl)-2-methylpiperidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(4-Aminophenyl)-2-(trifluoromethyl)piperidine: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine is unique due to the presence of both nitrophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H13F3N2O2 |
|---|---|
分子量 |
274.24 g/mol |
IUPAC名 |
1-(4-nitrophenyl)-2-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)11-3-1-2-8-16(11)9-4-6-10(7-5-9)17(18)19/h4-7,11H,1-3,8H2 |
InChIキー |
NHFQAPYABNRJNC-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(C1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064593.png)
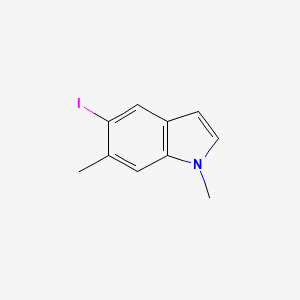
![1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B15064602.png)
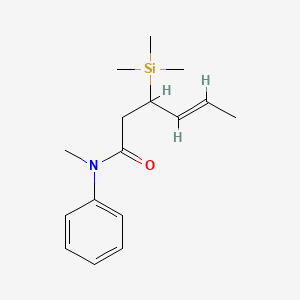
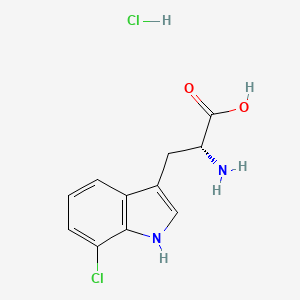
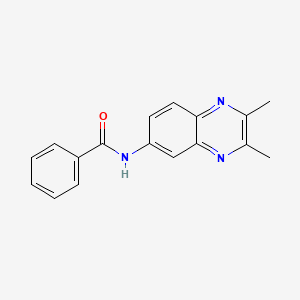
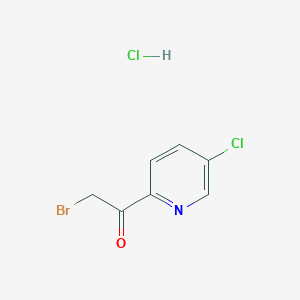
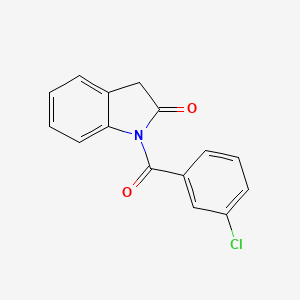
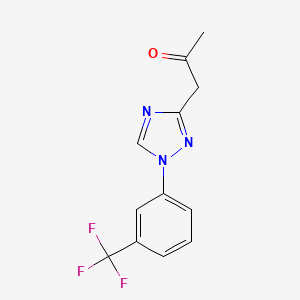
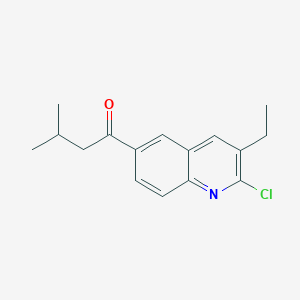
![3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid](/img/structure/B15064663.png)
